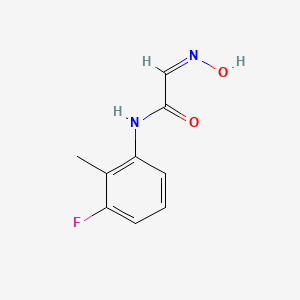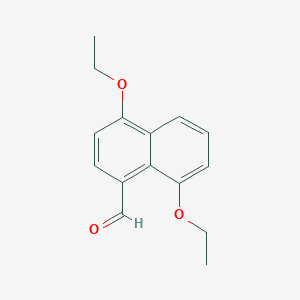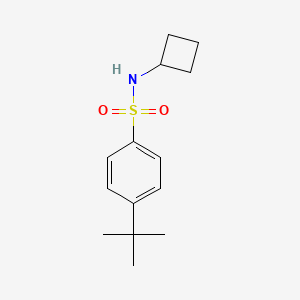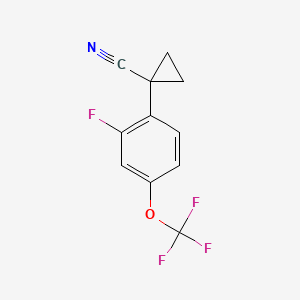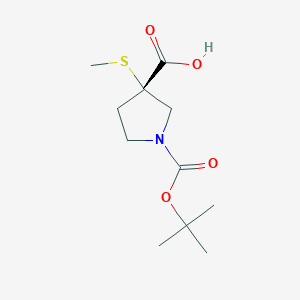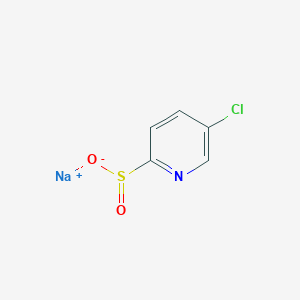![molecular formula C14H19FN2O3 B11754589 tert-butyl N-[(2E)-2-(4-fluoro-3-methylphenyl)-2-hydroxyiminoethyl]carbamate](/img/structure/B11754589.png)
tert-butyl N-[(2E)-2-(4-fluoro-3-methylphenyl)-2-hydroxyiminoethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate: is a synthetic organic compound characterized by the presence of a tert-butyl group, a fluoro-substituted aromatic ring, and a hydroxyimino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate typically involves the following steps:
Formation of the oxime: The starting material, 4-fluoro-3-methylbenzaldehyde, is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.
Carbamate formation: The oxime is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the desired carbamate.
Industrial Production Methods
Flow microreactor systems have been shown to be efficient and sustainable for the production of similar compounds .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoro group.
Major Products
Oxidation: Formation of tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(nitro)ethyl]carbamate.
Reduction: Formation of tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(amino)ethyl]carbamate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used as a probe to study biological pathways involving oxime and carbamate functionalities.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes or receptors, while the fluoro-substituted aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(2Z)-2-(4-chloro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate
- tert-butyl N-[(2Z)-2-(4-bromo-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate
- tert-butyl N-[(2Z)-2-(4-methylphenyl)-2-(hydroxyimino)ethyl]carbamate
Uniqueness
The presence of the fluoro group in tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, or methyl-substituted analogs. This can lead to different biological activities and applications in various fields.
Properties
Molecular Formula |
C14H19FN2O3 |
|---|---|
Molecular Weight |
282.31 g/mol |
IUPAC Name |
tert-butyl N-[(2E)-2-(4-fluoro-3-methylphenyl)-2-hydroxyiminoethyl]carbamate |
InChI |
InChI=1S/C14H19FN2O3/c1-9-7-10(5-6-11(9)15)12(17-19)8-16-13(18)20-14(2,3)4/h5-7,19H,8H2,1-4H3,(H,16,18)/b17-12- |
InChI Key |
PHEPOYMRYTVOJG-ATVHPVEESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=N\O)/CNC(=O)OC(C)(C)C)F |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=NO)CNC(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



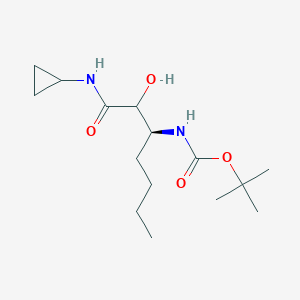
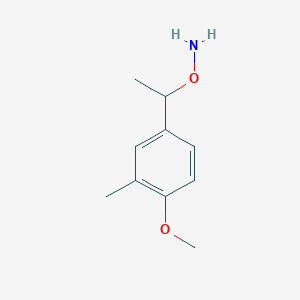
![2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid](/img/structure/B11754536.png)
![[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B11754551.png)
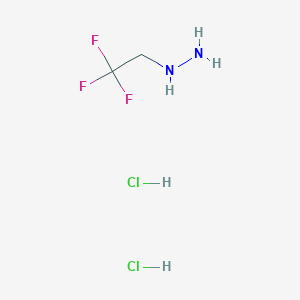
![ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B11754558.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11754577.png)
